molecular formula C8H10O3 B2972671 4-Cyclopropyloxane-2,6-dione CAS No. 151331-07-6

4-Cyclopropyloxane-2,6-dione

Cat. No.: B2972671
CAS No.: 151331-07-6
M. Wt: 154.165
InChI Key: IBMKPMVLCLESSR-UHFFFAOYSA-N
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Description

4-Cyclopropyloxane-2,6-dione is a bicyclic diketone characterized by a six-membered oxane ring fused with a cyclopropyl substituent.

Properties

IUPAC Name

4-cyclopropyloxane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-3-6(5-1-2-5)4-8(10)11-7/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMKPMVLCLESSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(=O)OC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151331-07-6
Record name 4-cyclopropyloxane-2,6-dione
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyloxane-2,6-dione typically involves the reaction of Meldrum’s acid with cyclopropyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of 4-Cyclopropyloxane-2,6-dione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyloxane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropyloxane-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Cyclopropyloxane-2,6-dione exerts its effects involves interactions with various molecular targets. The compound’s ketone functionalities can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting their function. The cyclopropyl group may also influence the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydroxypyrido-pyrazine-1,6-dione Derivatives

highlights dihydroxypyrido-pyrazine-1,6-dione derivatives, which share the 1,6-dione core but differ in their fused aromatic pyridine-pyrazine system. For example, compound 46 (Table 7, ) exhibits an EC50 of 6 nM, indicating high potency in its target application. This rigidity may improve metabolic stability compared to more flexible analogs.

Key Differences:
Feature 4-Cyclopropyloxane-2,6-dione Dihydroxypyrido-pyrazine-1,6-dione Derivatives
Core Structure Non-aromatic oxane + cyclopropyl Aromatic pyridine-pyrazine fused system
EC50 (Potency) Not reported 6 nM (compound 46)
Metabolic Stability Likely higher (rigid cyclopropyl) Moderate (flexible aromatic system)

Chromene-2,6-dione Derivatives

identifies chromene-2,6-diones (e.g., compounds 82–95) with dipyrano-chromene scaffolds. In contrast, 4-Cyclopropyloxane-2,6-dione lacks polar hydroxyl groups, which may reduce aqueous solubility but improve membrane permeability.

Key Differences:
Feature 4-Cyclopropyloxane-2,6-dione Chromene-2,6-dione Derivatives
Substituents Cyclopropyl (hydrophobic) Dihydroxyphenyl (hydrophilic)
Solubility Likely lower Higher (due to hydroxyl groups)
Biological Activity Underexplored Antioxidant, anticancer (implied by structure)

Ergost-25-ene-3,6-dione

describes ergost-25-ene-3,6-dione, a steroid-derived dione with a binding affinity surpassing doxorubicin in breast cancer models . However, its smaller size could limit binding to large hydrophobic pockets.

Key Differences:
Feature 4-Cyclopropyloxane-2,6-dione Ergost-25-ene-3,6-dione
Backbone Oxane + cyclopropyl Steroid (ergostane)
Binding Affinity Not reported Higher than doxorubicin
Pharmacokinetics Unknown ADMET properties similar to doxorubicin

1-Oxazolidine-2,4-Dione Derivatives

discusses 1-oxazolidine-2,4-dione derivatives, which feature a five-membered oxazolidine ring . While structurally distinct from 4-Cyclopropyloxane-2,6-dione, both classes share reactive diketone groups. The oxazolidine derivatives often incorporate electron-withdrawing substituents (e.g., acetyl, benzoyl) to modulate reactivity, whereas the cyclopropyl group in 4-Cyclopropyloxane-2,6-dione may stabilize the ring against ring-opening reactions.

Key Differences:
Feature 4-Cyclopropyloxane-2,6-dione 1-Oxazolidine-2,4-Dione Derivatives
Ring Size Six-membered oxane Five-membered oxazolidine
Reactivity Stabilized by cyclopropyl Enhanced by electron-withdrawing groups
Synthetic Accessibility Likely challenging Well-established (e.g., DDQ/NIS reagents)

Biological Activity

4-Cyclopropyloxane-2,6-dione, a derivative of Meldrum's acid, has garnered attention for its diverse biological activities. This compound exhibits significant potential in antimicrobial and anticancer applications, making it a subject of interest in pharmacological research. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

4-Cyclopropyloxane-2,6-dione is characterized by a cyclopropyl group attached to a dione structure. This configuration contributes to its unique reactivity and biological properties. The structural formula can be represented as follows:

C7H10O2\text{C}_7\text{H}_10\text{O}_2

Antimicrobial Activity

Research indicates that 4-Cyclopropyloxane-2,6-dione exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2.4 µg/mL
Escherichia coli4.9 µg/mL
Pseudomonas aeruginosa39.1 µg/mL

The compound demonstrated synergistic effects when combined with common antibiotics such as amikacin and gentamicin, significantly lowering the MIC values for resistant strains .

Anticancer Activity

The anticancer potential of 4-Cyclopropyloxane-2,6-dione has also been explored. It has shown efficacy in inhibiting the proliferation of various cancer cell lines. Notably, it has been effective against pancreatic cancer cells, where it induces apoptosis through the modulation of signaling pathways involved in cell survival and death.

Case Study 1: Antimicrobial Modulation

In a clinical setting, the compound was tested alongside traditional antibiotics on multiresistant strains of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The study highlighted that the addition of 4-Cyclopropyloxane-2,6-dione enhanced the effectiveness of antibiotics, reversing resistance phenotypes in certain cases .

Case Study 2: Cancer Cell Line Studies

In vitro studies on pancreatic cancer cell lines demonstrated that treatment with 4-Cyclopropyloxane-2,6-dione resulted in a significant reduction in cell viability. The mechanism was attributed to the induction of oxidative stress and subsequent apoptotic pathways .

The biological activity of 4-Cyclopropyloxane-2,6-dione can be attributed to several mechanisms:

  • Antimicrobial Modulation : The compound alters bacterial cell wall permeability, enhancing antibiotic uptake.
  • Apoptosis Induction : In cancer cells, it triggers mitochondrial dysfunction leading to apoptosis.
  • Synergistic Effects : It enhances the efficacy of existing antibiotics against resistant strains.

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